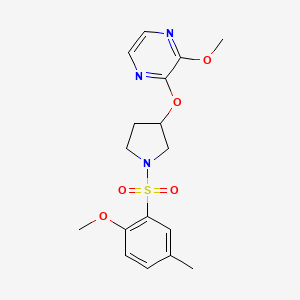

2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Description

The compound 2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine (molecular formula: C₁₆H₁₈N₄O₃; molecular weight: 314.34 g/mol) is characterized by a pyrazine core substituted with a methoxy group at position 2 and a pyrrolidine ring at position 2. The pyrrolidine is further functionalized with a sulfonyl group linked to a 2-methoxy-5-methylphenyl aromatic ring. This structure confers unique physicochemical properties, such as moderate hydrophobicity (predicted LogP ~2.5) and a polar surface area of ~85 Ų, which may influence bioavailability and protein-binding interactions .

Properties

IUPAC Name |

2-methoxy-3-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(10-12)26(21,22)20-9-6-13(11-20)25-17-16(24-3)18-7-8-19-17/h4-5,7-8,10,13H,6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVNJRPTCCIWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine compounds have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article provides a detailed overview of the biological activity of this specific compound, highlighting its pharmacological potential based on existing research.

Structural Characteristics

The molecular structure of this compound includes:

- Pyrazine Ring : Central to its structure, contributing to its biological activity.

- Methoxy and Sulfonyl Groups : These functional groups enhance solubility and bioactivity.

Anticancer Activity

Research indicates that pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Case Study:

In a study involving a related pyrazine derivative, it was found that treatment with concentrations ranging from 20 to 120 μM resulted in significant inhibition of cell viability in leukemia K562 cells, with an IC50 value of 25 μM after 72 hours. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic proteins (Bax) .

Anti-inflammatory Activity

Pyrazine derivatives have also been reported to possess anti-inflammatory effects. The presence of methoxy and sulfonyl groups is believed to contribute to this activity by modulating inflammatory pathways.

Research Findings:

A review of various pyrazole derivatives highlighted their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential for therapeutic applications in inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazine derivatives are well-documented. Compounds similar to this compound have shown efficacy against several bacterial strains.

Evidence:

Studies have demonstrated that certain pyrazole derivatives exhibit good inhibitory activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Functionalized Pyrazines

Compound 18 : 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyrazine

- Structure : Features an azetidine ring (4-membered) instead of pyrrolidine (5-membered) and a pyrazole sulfonyl group.

- Molecular Formula : C₁₅H₂₂N₅O₃S; Molecular Weight : 352.14 g/mol.

- Synthesis : Prepared via GP1 reaction conditions (sulfonyl chloride + amine in THF), yielding 47% .

- The pyrazole sulfonyl group introduces additional hydrogen-bonding sites.

Compound 8 : 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Structure : Uses a piperidine ring (6-membered) with ethyl and methyl substituents on the pyrazole.

- Molecular Formula: Not explicitly stated; estimated weight ~360–380 g/mol.

- Synthesis : 77% yield via GP1, indicating favorable reactivity with bulkier substituents .

- Key Differences : Piperidine’s larger ring size may enhance conformational flexibility and solubility compared to pyrrolidine.

Compound 3 : 2-((1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Structure : Simplest analogue with unsubstituted pyrazole.

- Molecular Formula : C₁₃H₁₈N₅O₃S; Molecular Weight : 324.11 g/mol.

- Synthesis : 47% yield .

Methoxy-Substituted Pyrazines Without Sulfonamide Groups

2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine

- Structure : Simpler pyrazine with methoxy, methyl, and isobutyl groups.

- Molecular Formula : C₁₀H₁₆N₂O; Molecular Weight : 180.25 g/mol.

- Properties : Lower molecular weight and hydrophobicity (LogP ~2.0) make it more volatile, suitable for flavor/fragrance applications .

2-Methoxy-3(5)-Methylpyrazine Isomers

- Structure : Positional isomers with methoxy and methyl groups at positions 2 and 3 or 4.

- Key Differences: Isomerism affects electronic distribution and aroma profiles. No sulfonamide group limits pharmaceutical relevance .

Thermodynamic and Binding Studies

Evidence from 2-methoxy-3-isopropylpyrazine binding to Major Urinary Protein (MUP-I) reveals:

- Binding Mechanism : Driven by enthalpic contributions (desolvation of the protein pocket) rather than hydrophobic effects.

- Conformational Effects : Ligand binding induces rigidity in adjacent residues while increasing flexibility in distal regions ("conformational relay") .

- Implications for Target Compound : The sulfonamide and aromatic groups in the target may enhance enthalpic interactions via hydrogen bonding and π-stacking, improving binding specificity compared to simpler pyrazines.

Q & A

Q. What are the optimal synthetic routes for producing 2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine with high purity?

- Methodology : Multi-step synthesis involving: (i) Formation of the pyrrolidine ring followed by sulfonylation with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C) . (ii) Coupling the sulfonylated pyrrolidine to the pyrazine core via nucleophilic substitution (e.g., using NaH in THF at reflux) . (iii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical Considerations : Monitor reaction progress using TLC and HPLC-MS to avoid side products like over-sulfonylation or incomplete coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Recommended Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm, pyrazine protons at δ ~8.5 ppm) .

- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z = ~504.18) .

- X-ray Crystallography : Resolve conformational details of the sulfonyl-pyrrolidine-pyrazine linkage (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the sulfonyl-pyrrolidine substituent influence binding thermodynamics to biological targets?

- Insights from Evidence :

- The sulfonyl group enhances enthalpic contributions via polar interactions (e.g., hydrogen bonding with protein residues), as observed in ITC studies of similar pyrazine derivatives binding to urinary proteins .

- Conformational rigidity of the pyrrolidine ring reduces entropic penalties upon binding, while adjacent methoxy groups modulate solvent displacement effects .

- Experimental Design :

- Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS.

- Compare binding affinities with analogs lacking the sulfonyl group to isolate thermodynamic contributions .

Q. How can structural modifications improve selectivity in kinase inhibition assays?

- Approach : (i) Core Modifications : Replace the pyrazine with pyridine or triazolo-pyridine to alter π-π stacking interactions (see for triazolopyridine synthesis protocols). (ii) Substituent Optimization : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to enhance affinity for ATP-binding pockets . (iii) In Silico Screening : Dock modified structures into kinase homology models (e.g., using AutoDock Vina) to prioritize synthetic targets .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Root Causes :

- Assay conditions (e.g., buffer pH, DMSO concentration) affecting compound solubility .

- Differences in protein isoforms or cell lines used .

- Mitigation Strategies :

- Standardize assays using PBS (pH 7.4) with ≤0.1% DMSO.

- Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., staurosporine for kinase inhibition) .

Methodological Guidance

Q. What solvent systems optimize reaction yields in sulfonylation steps?

- Best Practices :

- Use anhydrous DMF or dichloromethane for sulfonylation to minimize hydrolysis.

- Add sulfonyl chloride dropwise at 0°C to control exothermicity and reduce side reactions .

Q. How to analyze conformational dynamics of the pyrrolidine ring in solution?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.